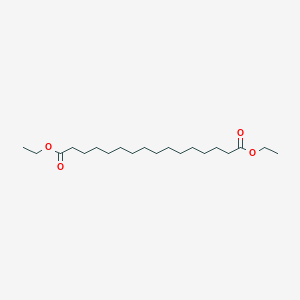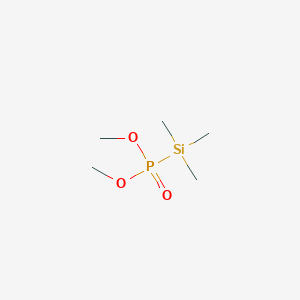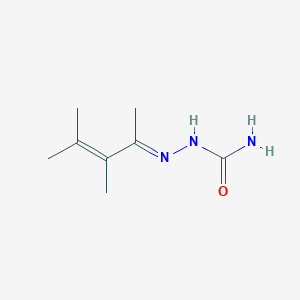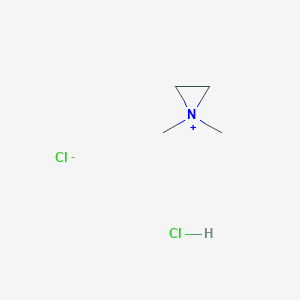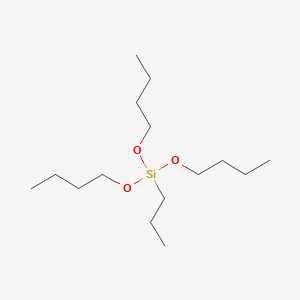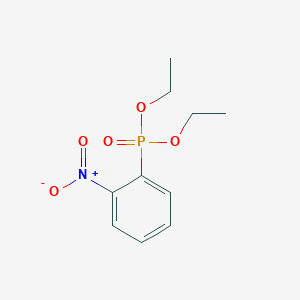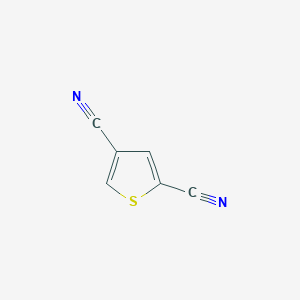
Potassium 2-hydroxy-1-naphthoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium 2-hydroxy-1-naphthoate, also known as potassium 2-naphthol-3-carboxylate, is a chemical compound with the molecular formula C11H7KO3. It is a white powder that is soluble in water and has been widely used in scientific research for its diverse applications.
Mécanisme D'action
The mechanism of action of Potassium 2-hydroxy-1-naphthoate 2-hydroxy-1-naphthoate is not fully understood. However, it is believed to act as a chelating agent by forming complexes with metal ions. The formation of these complexes reduces the availability of metal ions, which can be toxic to cells.
Effets Biochimiques Et Physiologiques
Potassium 2-hydroxy-1-naphthoate has been shown to have several biochemical and physiological effects. It has been shown to have antioxidant properties, which can protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties, which can reduce inflammation in the body. In addition, it has been shown to have antifungal and antibacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
Potassium 2-hydroxy-1-naphthoate has several advantages for lab experiments. It is relatively inexpensive and easy to synthesize. It is also stable and has a long shelf life. However, it has some limitations. It can be difficult to dissolve in some solvents, which can limit its use in certain experiments. It can also form complexes with other compounds, which can interfere with the results of some experiments.
Orientations Futures
There are several future directions for research on Potassium 2-hydroxy-1-naphthoate 2-hydroxy-1-naphthoate. One direction is to investigate its potential as a drug for the treatment of various diseases. Another direction is to explore its use as a biosensor for the detection of metal ions in the environment. Additionally, research could be done to optimize its synthesis method and improve its solubility in different solvents.
Conclusion:
Potassium 2-hydroxy-1-naphthoate is a versatile chemical compound that has been widely used in scientific research for various applications. Its synthesis method is relatively simple, and it has several advantages for lab experiments. It has been shown to have several biochemical and physiological effects, and there are several future directions for research on its potential uses.
Méthodes De Synthèse
The synthesis of Potassium 2-hydroxy-1-naphthoate 2-hydroxy-1-naphthoate involves the reaction of 2-naphthol with Potassium 2-hydroxy-1-naphthoate hydroxide. This reaction results in the formation of Potassium 2-hydroxy-1-naphthoate 2-naphthol-3-carboxylate and water. The reaction is generally carried out in a solvent such as ethanol or water, and the product is obtained by filtration and drying.
Applications De Recherche Scientifique
Potassium 2-hydroxy-1-naphthoate has been used in scientific research for various applications. It has been used as a chelating agent to remove heavy metals from contaminated soil and water. It has also been used as a corrosion inhibitor for metals and alloys. In addition, it has been used as a dye for textiles and as a reagent in organic synthesis.
Propriétés
Numéro CAS |
18390-48-2 |
|---|---|
Nom du produit |
Potassium 2-hydroxy-1-naphthoate |
Formule moléculaire |
C11H7KO3 |
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
potassium;2-hydroxynaphthalene-1-carboxylate |
InChI |
InChI=1S/C11H8O3.K/c12-9-6-5-7-3-1-2-4-8(7)10(9)11(13)14;/h1-6,12H,(H,13,14);/q;+1/p-1 |
Clé InChI |
VOYOUEKVKQKBNT-UHFFFAOYSA-M |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC(=C2C(=O)[O-])O.[K+] |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2C(=O)[O-])O.[K+] |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2C(=O)[O-])O.[K+] |
Autres numéros CAS |
18390-48-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B98656.png)
